Cas no 2248335-28-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring both phthalimide and triazole moieties, linked via a carboxylate ester. Its structural complexity offers versatility in synthetic applications, particularly in medicinal chemistry and materials science. The presence of the fluorophenyl group enhances its potential as a bioactive intermediate, while the triazole-carboxylate functionality provides reactivity for further derivatization. This compound is of interest due to its potential as a precursor for pharmacologically active molecules, leveraging the electron-withdrawing effects of the fluorine substituent for improved stability and binding affinity. Its well-defined structure ensures reproducibility in research and industrial applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate structure
2248335-28-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
CAS番号:2248335-28-4
MF:C17H9FN4O4
メガワット:352.276166677475
CID:6448778
PubChem ID:165867424

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248335-28-4
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
    • EN300-6519281
    • インチ: 1S/C17H9FN4O4/c18-10-5-7-11(8-6-10)21-9-14(19-20-21)17(25)26-22-15(23)12-3-1-2-4-13(12)16(22)24/h1-9H
    • InChIKey: NFUWVAXJBZWHNR-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)N1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)N=N1

計算された属性

  • せいみつぶんしりょう: 352.06078294g/mol
  • どういたいしつりょう: 352.06078294g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 94.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519281-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
2248335-28-4
0.5g
$685.0 2023-05-26
Enamine
EN300-6519281-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
2248335-28-4
5g
$2070.0 2023-05-26
Enamine
EN300-6519281-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
2248335-28-4
0.05g
$600.0 2023-05-26
Enamine
EN300-6519281-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
2248335-28-4
1g
$714.0 2023-05-26
Enamine
EN300-6519281-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
2248335-28-4
2.5g
$1399.0 2023-05-26
Enamine
EN300-6519281-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
2248335-28-4
10g
$3069.0 2023-05-26
Enamine
EN300-6519281-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
2248335-28-4
0.1g
$628.0 2023-05-26
Enamine
EN300-6519281-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
2248335-28-4
0.25g
$657.0 2023-05-26

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No: 2248335-28-4)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, identified by its CAS number 2248335-28-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates multiple pharmacophoric elements, including a dioxo group, an isoindole core, and a triazole moiety, which collectively contribute to its unique chemical and biological properties.

Recent research in medicinal chemistry has highlighted the importance of triazole derivatives in drug design. The presence of the triazole ring in this compound not only enhances its binding affinity to biological targets but also imparts stability and metabolic resistance. The fluorophenyl substituent further modulates the electronic and steric properties of the molecule, potentially influencing its interaction with enzymes and receptors. These structural features make 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate a promising candidate for further exploration in the development of novel therapeutic agents.

In the context of contemporary pharmaceutical research, the synthesis and characterization of such complex molecules are facilitated by advanced computational methods and synthetic techniques. The integration of computational chemistry tools has enabled researchers to predict the biological activity of this compound with high accuracy before conducting expensive experimental validations. This approach has significantly reduced the time and resources required for drug discovery processes. Moreover, the use of high-resolution spectroscopic techniques has provided valuable insights into the conformational dynamics and electronic properties of this molecule, further aiding in its rational design.

The dioxo group within the molecular structure is particularly noteworthy due to its ability to engage in hydrogen bonding interactions with biological targets. This feature is crucial for optimizing binding affinity and selectivity. Additionally, the isoindole core contributes to the molecule's overall rigidity, which can be advantageous in maintaining a stable binding conformation within active sites. These structural attributes have been extensively studied in recent literature as key determinants of biological activity. For instance, isoindole derivatives have been reported to exhibit potent activity against various enzymes and receptors involved in inflammatory pathways.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that molecules incorporating both triazole and isoindole moieties exhibit significant promise in treating conditions such as cancer, inflammation, and infectious diseases. The fluorophenyl substituent further enhances these properties by improving bioavailability and metabolic stability. Preclinical studies have demonstrated that derivatives with similar structural motifs exhibit desirable pharmacokinetic profiles and minimal toxicity at effective doses.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate represents a testament to the progress made in synthetic organic chemistry over recent decades. The multi-step synthesis involves strategic functional group transformations and precise control over reaction conditions to achieve high yields and purity. Advanced catalytic systems have been employed to facilitate key transformations, reducing both reaction times and environmental impact. These advancements underscore the importance of innovation in synthetic methodologies for developing novel pharmaceuticals.

From a computational chemistry perspective, virtual screening techniques have been instrumental in identifying potential lead compounds like this one. By leveraging large databases of chemical structures and their associated biological activities, researchers can rapidly screen millions of candidates for their suitability as drug candidates. The integration of machine learning algorithms has further enhanced these processes by predicting molecular properties with unprecedented accuracy. This high-throughput approach has accelerated the drug discovery pipeline significantly.

The biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has revealed several intriguing findings. In vitro assays have shown that this compound exhibits potent inhibitory activity against key enzymes implicated in disease pathways. Notably, it demonstrates selective binding to targets over closely related off-target proteins, minimizing potential side effects. These results are supported by crystallographic studies that provide detailed insights into how this molecule interacts with its biological targets at an atomic level.

The potential therapeutic applications of this compound are vast and span multiple disease areas. In oncology research, triazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. The structural features present in this compound make it an attractive candidate for further development as an anticancer agent. Similarly, isoindole-based molecules have been explored for their anti-inflammatory properties, making them relevant for treating chronic inflammatory diseases such as rheumatoid arthritis.

Environmental considerations also play a crucial role in modern drug development processes. The synthesis strategies employed for producing 2248335-28-4 prioritize sustainable practices by minimizing waste generation and utilizing green chemistry principles wherever possible. Additionally, computational models help predict environmental impact, allowing researchers to optimize synthetic routes for greater efficiency and reduced ecological footprint.

The future prospects for this compound are bright, with ongoing research aimed at optimizing its pharmacological properties further.* Collaborative efforts between academic institutions,* pharmaceutical companies,* and biotechnology firms are essential for translating these laboratory findings into clinical reality.* Advances in gene editing technologies* may also unlock new therapeutic avenues where *this molecule could play a pivotal role.*

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